Hypocrellin C

Description

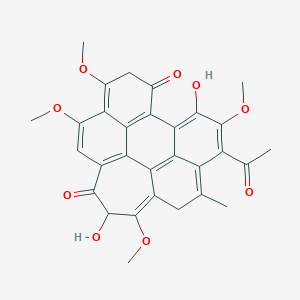

from Shiraia bambusicola; structure given in first source

Properties

IUPAC Name |

19-acetyl-13,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2(11),3,7,9,14,17,19,21-nonaene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8,28,34-35H,7,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPTZKGTJRUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C4C(=C(C(C(=O)C5=C4C6=C(C3=C(C(=C2C(=O)C)OC)O)C(=O)CC(=C6C(=C5)OC)OC)O)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929847 | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-26-8 | |

| Record name | Hypocrellin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hypocrellin C: A Technical Guide to Structure and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellins are a class of perylenequinone pigments naturally derived from parasitic fungi such as Hypocrella bambusae and Shiraia bambusicola. These compounds have garnered significant attention in the scientific community, particularly for their potent photosensitizing capabilities, making them promising candidates for photodynamic therapy (PDT) in the treatment of cancers and microbial infections. Hypocrellin C, alongside its better-studied counterparts Hypocrellin A and B, is part of this family of molecules known for their high singlet oxygen quantum yields upon photoactivation.[1][2]

This technical guide provides an in-depth overview of the chemical structure and photophysical properties of this compound. It is intended to serve as a resource for researchers and professionals in drug development by detailing its molecular framework, summarizing its photophysical characteristics through comparative data, and providing standardized experimental protocols for its characterization.

Chemical Structure of this compound

This compound is a complex polycyclic aromatic hydrocarbon belonging to the perylenequinone class. Its core structure is characterized by a perylene unit fused with a quinone moiety. The specific arrangement and nature of the functional groups attached to this core distinguish it from other hypocrellins. The structural distinction of this compound lies in the functional groups attached to the perylene core.

Molecular Formula: C₃₀H₂₆O₉

Below is the two-dimensional chemical structure of this compound.

Caption: Chemical structure of this compound.

Photophysical Properties

The efficacy of a photosensitizer in photodynamic therapy is fundamentally determined by its photophysical properties. These properties govern the absorption of light, the lifetime of excited states, and the efficiency of energy transfer to molecular oxygen to produce cytotoxic reactive oxygen species (ROS). While this compound is a known member of the hypocrellin family, specific quantitative photophysical data for this particular compound is not as widely reported in the scientific literature as for Hypocrellin A and B.

Hypocrellins generally exhibit strong absorption in the visible region of the electromagnetic spectrum, typically between 450 and 550 nm.[1] This characteristic is crucial for their activation by clinically relevant light sources. Upon absorption of a photon, the hypocrellin molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). It is from this triplet state that the energy is transferred to molecular oxygen to generate singlet oxygen (¹O₂), a key mediator of phototoxicity in PDT.[1]

For a comprehensive understanding, the photophysical properties of the closely related and well-characterized Hypocrellin A and Hypocrellin B are presented below. It is reasonable to infer that this compound would exhibit properties within a similar range due to its structural similarity.

Data on Related Hypocrellins

| Property | Hypocrellin A | Hypocrellin B | Solvent |

| Absorption Maxima (λ_abs) | ~475 nm, 550 nm, 575 nm | 470 nm, 552 nm, 592 nm | DMSO |

| Molar Extinction Coefficient (ε) at ~630 nm | - | 6230 M⁻¹cm⁻¹ | - |

| Emission Maximum (λ_em) | ~625 nm | ~620 nm | DMSO |

| Fluorescence Quantum Yield (Φ_f) | - | - | - |

| Singlet Oxygen Quantum Yield (Φ_Δ) | - | 0.72 | TX-100 Micelles |

| Triplet State Lifetime (τ_T) | ~4-6 µs | ~4-6 µs | General |

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed methodologies for key experiments used to determine its photophysical properties.

UV-Visible Absorption Spectroscopy

This protocol is for determining the absorption maxima (λ_abs) and molar extinction coefficient (ε) of this compound.

Objective: To measure the absorption spectrum of this compound in a given solvent and calculate its molar extinction coefficient at the absorption maxima.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., DMSO, ethanol)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

Sample Measurement: Rinse a cuvette with one of the this compound working solutions and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs) from the spectrum.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λ_abs, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

-

To ensure accuracy, measure the absorbance of at least three different concentrations and plot A versus c. The slope of the resulting line will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

This protocol is for determining the fluorescence emission maximum (λ_em) and the relative fluorescence quantum yield (Φ_f) of this compound.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Measure the UV-Vis absorption spectra of all prepared solutions.

-

Fluorometer Setup: Set the excitation wavelength (λ_ex) for both the sample and the standard. This is typically at the absorption maximum of the sample. Set the emission wavelength range.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the fluorescence emission spectra of the this compound solutions and the standard solutions under identical instrumental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Determine the wavelength of maximum fluorescence emission (λ_em).

-

Integrate the area under the fluorescence emission curves for both the this compound sample (I_sample) and the standard (I_std).

-

The fluorescence quantum yield (Φ_f_sample) is calculated using the following equation: Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

Singlet Oxygen Quantum Yield (Φ_Δ) Determination

This protocol describes the indirect method for determining the singlet oxygen quantum yield using a chemical trap.

Objective: To quantify the efficiency of singlet oxygen generation by this compound upon photoexcitation.

Materials:

-

This compound sample

-

A known photosensitizer as a standard (e.g., Methylene Blue in ethanol, Φ_Δ = 0.52)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., a laser or a filtered lamp)

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare solutions of this compound and the standard photosensitizer in the chosen solvent. Also, prepare a stock solution of DPBF in the same solvent.

-

Experimental Setup: In a quartz cuvette, mix the photosensitizer solution (either sample or standard) with the DPBF solution. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.

-

Irradiation and Measurement:

-

Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF.

-

Irradiate the sample for a short period (e.g., 10-30 seconds) with the light source. The light source should be positioned to illuminate the cuvette.

-

Immediately after irradiation, record the absorbance of DPBF again.

-

Repeat the irradiation and measurement steps for several time points.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum versus the irradiation time for both the this compound sample and the standard.

-

The rate of DPBF decomposition (the slope of the initial linear portion of the plot) is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of this compound (Φ_Δ_sample) is calculated using the following equation: Φ_Δ_sample = Φ_Δ_std * (k_sample / k_std) * (P_std / P_sample) where k is the rate of DPBF decomposition (slope), and P is the photon flux absorbed by the photosensitizer, which can be taken as 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Photodynamic Action and Signaling

The therapeutic effect of this compound in PDT is mediated by the generation of reactive oxygen species, which induce cellular damage and ultimately lead to cell death through apoptosis or necrosis. The photophysical processes involved can be visualized as a sequence of events, often depicted using a Jablonski diagram.

Photophysical Pathways in Photodynamic Therapy

The following diagram illustrates the key photophysical and photochemical steps initiated by light absorption by a photosensitizer like this compound, leading to the production of ROS.

Caption: Photophysical pathways of this compound in Photodynamic Therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Pathway of Hypocrellin Biosynthesis in Shiraia bambusicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellins, a class of perylenequinone pigments produced by the fungus Shiraia bambusicola, have garnered significant attention in the scientific community for their potent photosensitive, antiviral, and antitumor properties. These bioactive secondary metabolites hold immense promise for applications in photodynamic therapy (PDT). Understanding the intricate biosynthetic pathway of hypocrellins is paramount for harnessing their full therapeutic potential and for developing strategies to enhance their production through metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthetic pathway of hypocrellins in S. bambusicola, detailing the key enzymatic players, genetic architecture, and experimental methodologies used to elucidate this complex process.

The Hypocrellin Biosynthetic Gene Cluster

The biosynthesis of hypocrellins is orchestrated by a dedicated gene cluster, a common feature for secondary metabolite production in filamentous fungi. This cluster houses the genes encoding the essential enzymes required for the stepwise construction of the hypocrellin scaffold. Key genes within this cluster that have been identified and functionally characterized include those encoding a polyketide synthase (PKS), O-methyltransferases, monooxygenases, and a crucial zinc finger transcription factor (zftf, also referred to as SbTF) that regulates the expression of the other biosynthetic genes.

The Core Biosynthetic Pathway

The formation of hypocrellins is a complex process that begins with the condensation of acetate and malonate units, a hallmark of polyketide biosynthesis. The current understanding of the pathway, based on genomic and transcriptomic analyses, as well as gene knockout and overexpression studies, is outlined below.

The biosynthesis is initiated by a type I polyketide synthase (PKS), which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone[1][2][3]. This initial polyketide chain undergoes a series of modifications, including cyclization and aromatization, to yield an early intermediate. Subsequent tailoring steps, mediated by enzymes such as O-methyltransferases and monooxygenases, are crucial for the structural diversification of the hypocrellin family, leading to the production of various derivatives like hypocrellin A and hypocrellin B. The entire process is under the regulatory control of the transcription factor zftf/SbTF, which acts as a master switch for the pathway[1][2].

Quantitative Data on Hypocrellin Production

The production of hypocrellins can be significantly influenced by genetic modifications and fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Hypocrellin Production in Genetically Modified S. bambusicola Strains

| Strain | Genetic Modification | Hypocrellin A (mg/L) | Hypocrellin B (mg/L) | Fold Increase (Total Hypocrellins) | Reference |

| Wild Type (zzz816) | - | - | - | - | [2] |

| Transformant zzz816 | Overexpression of SbTF | - | - | - | [2] |

| Wild Type (CNUCC C72) | - | Not Detected | Not Detected | - | [2] |

| Transformant CNUCC C72 | Overexpression of SbTF | 1290 | 40 | Significant | [2] |

| Wild Type | - | 392 | - | - | [4] |

| Mutant H-4-2 | Gamma-ray mutagenesis | 2018.3 | - | 414.9% | [4] |

| Wild Type (S4201) | - | ~157 | - | - | [5] |

| OE-zftf | Overexpression of zftf | Increased | - | - | [1] |

Table 2: Effect of Fermentation Conditions on Hypocrellin A Production

| Condition | Strain | Hypocrellin A (mg/L) | Fold Increase | Reference |

| Dark Control | Shiraia sp. S8 | - | - | [6] |

| Blue Light (200 lx, 6h/day) | Shiraia sp. S8 | 242.76 | 2.27 | [6] |

| Dark Control | S. bambusicola | - | - | [7] |

| Red Light (200 lux) | S. bambusicola | 175.53 | 3.82 | [7] |

| No Urea | GDMCC 60438 | Not Synthesized | - | [8] |

| 40 g/L Urea (added at 12h) | GDMCC 60438 | 46.7 ± 8.2 | - | [8] |

Experimental Protocols

The elucidation of the hypocrellin biosynthesis pathway has been made possible through a combination of molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.

Fungal Strains and Culture Conditions

-

Strains: Shiraia bambusicola wild-type strains (e.g., S4201, zzz816, CNUCC C72) and genetically modified strains are used.

-

Media: Strains are typically maintained on Potato Dextrose Agar (PDA) consisting of 200 g/L potato extract, 20 g/L glucose, and 20 g/L agar, with the pH adjusted to 7.0. For liquid fermentation and hypocrellin production, Potato Dextrose Broth (PDB) with the same composition (minus the agar) is used.

-

Culture Conditions: Liquid cultures are incubated at 26-28°C with constant agitation (e.g., 150 rpm) for a specified period, typically ranging from 72 to 144 hours, depending on the experiment.

Genetic Transformation of S. bambusicola

Genetic modifications, such as gene overexpression and knockout, are crucial for functional analysis of the biosynthetic genes. A common method is the polyethylene glycol-calcium chloride (PEG-CaCl₂) mediated transformation.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

To quantify the expression levels of hypocrellin biosynthesis genes, qRT-PCR is a standard and powerful technique.

-

RNA Isolation: Total RNA is extracted from fungal mycelia harvested at specific time points during fermentation. The mycelia are typically flash-frozen in liquid nitrogen and ground to a fine powder. RNA extraction is then performed using a commercial kit (e.g., TRIzol reagent or a plant RNA extraction kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

-

qRT-PCR: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers for the gene of interest, and the master mix. A common thermal cycling profile is: an initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30-34 seconds. A melting curve analysis is performed at the end of the amplification to verify the specificity of the PCR product. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

High-Performance Liquid Chromatography (HPLC) for Hypocrellin Analysis

HPLC is the primary method for the separation and quantification of hypocrellins.

-

Sample Preparation: Fungal mycelia are separated from the culture broth by centrifugation or filtration. The mycelia are then dried and extracted with an organic solvent, typically methanol or acetonitrile. The extract is then filtered and concentrated before HPLC analysis.

-

HPLC System: An HPLC system equipped with a C18 column (e.g., 5 µm, 4.6 × 250 mm) and a photodiode array (PDA) or UV-Vis detector is used.

-

Mobile Phase and Gradient: A common mobile phase consists of a mixture of methanol (A) and 0.1% phosphoric acid in water (B). A gradient elution is often employed to achieve good separation of the different hypocrellin derivatives. An example of a gradient program is as follows:

-

0-10 min: 80% A

-

10-20 min: 80-95% A

-

20-30 min: 95% A

-

-

Detection: Hypocrellins are typically detected at a wavelength of 460 nm.

-

Quantification: The concentration of hypocrellins in the samples is determined by comparing the peak areas to a standard curve generated with purified hypocrellin standards.

Conclusion and Future Perspectives

The elucidation of the hypocrellin biosynthesis pathway in Shiraia bambusicola is a rapidly advancing field. The identification of the key biosynthetic genes and the development of genetic manipulation tools have paved the way for the rational engineering of this fungus for enhanced hypocrellin production. Future research will likely focus on the detailed biochemical characterization of the individual enzymes in the pathway, the elucidation of the regulatory networks that control hypocrellin biosynthesis, and the application of synthetic biology approaches to further optimize production titers. A deeper understanding of this fascinating biosynthetic pathway will undoubtedly accelerate the development of hypocrellin-based therapeutics for a range of human diseases.

References

- 1. Genome Sequencing and Analysis of the Hypocrellin-Producing Fungus Shiraia bambusicola S4201 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo Transcriptome Assembly in Shiraia bambusicola to Investigate Putative Genes Involved in the Biosynthesis of Hypocrellin A [mdpi.com]

- 6. Effects of Blue Light on Hypocrellin A Production in Shiraia Mycelium Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Production of Hypocrellin A in Submerged Cultures of Shiraia bambusicola by Red Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms | MDPI [mdpi.com]

Unveiling Hypocrellin C: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hypocrellin C, a perylenequinone pigment with significant photodynamic properties. The document details its natural sources, biosynthesis, and comprehensive protocols for its isolation and purification, aiming to support research and development in photomedicine and natural product chemistry.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by ascomycetous fungi belonging to the genera Shiraia and Hypocrella. The most notable producer is Shiraia bambusicola , a fungus parasitic on bamboo. Another significant source is Hypocrella bambusae .[1] While traditionally extracted from the fruiting bodies (stromata) of these fungi, submerged fermentation of the mycelia has emerged as a viable and more sustainable production method.[2] Endophytic fungi have also been identified as potential, yet less common, sources of hypocrellins.

Quantitative Yield of this compound

The yield of this compound can vary significantly depending on the fungal strain, growth conditions, and extraction method. Submerged fermentation offers a controlled environment for production, and genetic modification has shown promise in enhancing yields.

| Source Type | Fungal Species/Strain | Yield of this compound | Reference |

| Fruiting Body (Ascostromata) | Hypocrella bambusae | 0.487 - 0.950 mg/g | [1] |

| Submerged Fermentation (Genetically Modified) | Shiraia-like fungi (Transformant CNUCC C72) | 237 mg/L | [2] |

Biosynthesis of this compound

The biosynthesis of this compound follows the polyketide synthesis pathway .[3] This intricate process involves the assembly of acetate and malonate units by a large, multifunctional enzyme complex known as polyketide synthase (PKS). The resulting polyketide chain undergoes a series of enzymatic modifications, including cyclization, oxidation, and methylation, to form the characteristic perylenequinone core of hypocrellins.

The specific enzymatic steps that differentiate the biosynthesis of this compound from other hypocrellin analogues, such as Hypocrellin A and B, are believed to involve specific hydroxylases and monooxygenases that act on the perylenequinone scaffold.[3] The exact mechanisms and enzymes responsible for the final structural modifications that yield this compound are an active area of research.

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Isolation and Purification

The following sections provide detailed methodologies for the cultivation of Shiraia bambusicola, followed by the extraction and purification of this compound.

Fungal Cultivation (Submerged Fermentation)

This protocol is adapted from methodologies for hypocrellin production in Shiraia species.

4.1.1. Materials and Media

-

Shiraia bambusicola strain

-

Potato Dextrose Agar (PDA) for inoculum preparation

-

Fermentation medium (e.g., Potato Dextrose Broth - PDB)

-

Sterile flasks and incubator shaker

4.1.2. Inoculum Preparation

-

Culture Shiraia bambusicola on PDA plates at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer agar plugs containing mycelia to a flask with sterile PDB.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.

4.1.3. Fermentation

-

Inoculate the production-scale fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubate the culture under the same conditions as the seed culture for 10-14 days. Hypocrellin production is often indicated by the darkening of the culture broth.

Extraction of Crude Hypocrellins

4.2.1. Materials

-

Fungal mycelia from fermentation

-

Methanol or Acetone

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

4.2.2. Protocol

-

Harvest the mycelia from the fermentation broth by filtration.

-

Dry the mycelia (e.g., freeze-drying or oven-drying at low temperature).

-

Grind the dried mycelia into a fine powder.

-

Suspend the mycelial powder in a suitable solvent (e.g., methanol or acetone) at a ratio of approximately 1:10 to 1:20 (w/v).

-

Extract the hypocrellins by stirring or shaking for 12-24 hours at room temperature.

-

Separate the solvent extract from the mycelial debris by filtration.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude hypocrellin mixture.

Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a published method for the simultaneous purification of Hypocrellin A, B, and C.[3]

4.3.1. Materials and Equipment

-

High-Speed Countercurrent Chromatography (HSCCC) instrument

-

HPLC system for fraction analysis

-

Solvents: Petroleum ether, Ethyl acetate, Methanol, Water

-

Cupric chloride (CuCl₂)

-

Crude hypocrellin extract

4.3.2. Protocol

-

Preparation of the Two-Phase Solvent System:

-

Prepare a mixture of petroleum ether, ethyl acetate, methanol, and water in a volume ratio of 7:3:5.5:4.5.

-

Add cupric chloride to the lower phase to a final concentration of 0.01 mol/L and adjust the pH to 2.45.

-

Thoroughly mix the two phases and allow them to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

-

HSCCC Separation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) into the column at a suitable flow rate.

-

Once the system reaches hydrodynamic equilibrium, inject the crude hypocrellin extract dissolved in a small volume of the mobile phase.

-

Continue the elution with the mobile phase and collect fractions.

-

-

Fraction Analysis and Product Collection:

-

Analyze the collected fractions by HPLC to identify those containing this compound.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound. From 1.2 g of crude extract, approximately 15.6 mg of this compound can be obtained using this method.[3]

-

Workflow for the isolation and purification of this compound.

Conclusion

This technical guide consolidates current knowledge on the natural sources and isolation of this compound. The provided protocols for fungal cultivation, extraction, and purification offer a practical framework for researchers. Further investigation into the specific enzymatic steps of the this compound biosynthetic pathway will be crucial for metabolic engineering efforts aimed at improving its production for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Perylenequinone Natural Products: Total Synthesis of Hypocrellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Distinctions of Hypocrellins A, B, and C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellins are a class of perylenequinone pigments derived from the parasitic fungi of the genus Hypocrella and Shiraia. These natural products, particularly Hypocrellin A and Hypocrellin B, have garnered significant attention in the scientific community for their potent photodynamic properties, making them promising candidates for applications in photodynamic therapy (PDT) for cancer and other diseases. Hypocrellin C, a structurally related analogue, is less studied but is often found alongside A and B. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and the development of novel therapeutic applications. This guide provides a detailed technical overview of the spectroscopic differences between Hypocrellin A, B, and C, focusing on their core spectral properties and the methodologies used for their analysis.

Core Spectroscopic Differences

The primary spectroscopic differences between Hypocrellin A, B, and C arise from subtle variations in their chemical structures. These differences influence their electronic transitions and, consequently, their absorption and emission properties.

Chemical Structures

Hypocrellins share a common perylenequinone core. The key structural difference between Hypocrellin A and Hypocrellin B lies in the side chain attached to the perylenequinone core. This compound's structure is closely related, contributing to its similar but distinct spectroscopic behavior.

Table 1: Molecular Properties of Hypocrellin A, B, and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Hypocrellin A | C₃₀H₂₆O₁₀ | 546.52 |

| Hypocrellin B | C₃₀H₂₄O₁₀ | 544.51 |

| This compound | C₃₀H₂₆O₉ | 530.52[1] |

Spectroscopic Data

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing hypocrellins, revealing information about their conjugated π-electron systems. In dilute solutions, Hypocrellin A and B exhibit three main visible absorption bands. These bands originate from the π-π* transitions of their conjugated systems and intramolecular proton transfer.[2]

Table 2: UV-Visible Absorption Maxima (λmax) of Hypocrellin A and B

| Compound | Solvent | λmax (nm) |

| Hypocrellin A | DMSO | ~475, ~550, ~575[3] |

| Hypocrellin B | DMSO | ~470, 552, 592[4] |

| Hypocrellin B | Chloroform | 466[5] |

| Hypocrellin A & B | Not Specified | 658[6] |

Fluorescence Spectroscopy

The fluorescence of hypocrellins is complex and highly dependent on the solvent and concentration. In dilute solutions, the fluorescence spectra of Hypocrellin A and B show peaks corresponding to the neutral monomolecule and zwitter-ions formed through excited-state proton transfer.[2] At higher concentrations, excimer formation can also be observed.[2]

Table 3: Fluorescence Emission Maxima of Hypocrellin A and B

| Compound | Solvent | Emission Maxima (nm) |

| Hypocrellin A | DMSO | ~625[3] |

| Hypocrellin B | Various | 680-730 (highly solvent-dependent)[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of hypocrellins. While complete spectral assignments are complex, key differences in the chemical shifts of protons and carbons, particularly in the side chains, allow for the differentiation of Hypocrellin A, B, and C.

Note: Detailed and directly comparable 1H and 13C NMR data for Hypocrellin A, B, and C in the same solvent are not consistently available across the reviewed literature to present in a summary table.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the elemental composition of each hypocrellin. High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between these closely related compounds.

Table 4: Mass Spectrometry Data for Hypocrellin A, B, and C

| Compound | Ionization Mode | Observed m/z |

| Hypocrellin A | ESI-TOF-MS | Varies based on adduct |

| Hypocrellin B | ESI-TOF-MS | Varies based on adduct |

| This compound | Not Specified | 530.52204 (as [M+H]⁺)[1] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and comparable spectroscopic data. The following sections outline generalized methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of Hypocrellins.

Materials:

-

Hypocrellin A, B, or C standard

-

Spectroscopic grade solvent (e.g., DMSO, Chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the hypocrellin standard in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute working solution (e.g., 10 µM) to ensure absorbance values are within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the hypocrellin working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra of Hypocrellins.

Materials:

-

Hypocrellin A, B, or C standard

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the hypocrellin standard in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar or nanomolar range).

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength (often at one of the absorption maxima determined by UV-Vis spectroscopy). Set the emission wavelength range to be scanned.

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the hypocrellin solution in the sample holder and record the emission spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural characterization.

Materials:

-

Hypocrellin A, B, or C sample (typically 1-10 mg for 1H, 10-50 mg for 13C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve the hypocrellin sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL). Ensure the sample is fully dissolved. Filter the solution into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Set the appropriate parameters for the desired experiment (e.g., pulse sequence, number of scans, relaxation delay). Acquire the 1H and 13C NMR spectra.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the 1H spectrum and assign the chemical shifts of the signals in both 1H and 13C spectra with the aid of 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of Hypocrellins.

Materials:

-

Hypocrellin A, B, or C sample

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., ESI-TOF, MALDI-TOF)

Procedure (for ESI-TOF MS):

-

Sample Preparation: Prepare a dilute solution of the hypocrellin sample in a solvent suitable for electrospray ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument parameters, including the ionization mode (positive or negative), capillary voltage, and gas flow rates.

-

Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the m/z values of the molecular ions and any observed fragments. Calculate the molecular weight based on the observed m/z and the charge state.

Signaling Pathways and Experimental Workflows

The photodynamic activity of hypocrellins involves the generation of reactive oxygen species (ROS) upon light activation, which in turn triggers cellular signaling pathways leading to cell death.

Caption: Hypocrellin-mediated photodynamic therapy signaling pathway.

The diagram above illustrates the general mechanism of photodynamic therapy induced by hypocrellins. Upon activation by light of a specific wavelength, the hypocrellin molecule transitions to an excited state. It can then undergo Type I or Type II photochemical reactions, leading to the production of various reactive oxygen species (ROS), including singlet oxygen (¹O₂), superoxide anion (O₂⁻), and hydroxyl radicals (•OH).[8] This surge in intracellular ROS induces oxidative stress, primarily targeting mitochondria.[2][9] Mitochondrial damage leads to the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in apoptotic cell death.[2][9]

Caption: General experimental workflow for hypocrellin analysis.

The workflow diagram outlines the typical steps involved in the extraction, purification, and spectroscopic analysis of hypocrellins from fungal sources. The process begins with the cultivation of the hypocrellin-producing fungus. The fungal biomass is then subjected to solvent extraction to isolate the crude pigment mixture. Subsequent purification, commonly achieved through high-performance liquid chromatography (HPLC), separates the individual hypocrellins (A, B, and C). The purified isolates are then characterized using a suite of spectroscopic techniques to determine their identity, purity, and specific spectral properties.

Conclusion

Hypocrellin A and B possess distinct, yet related, spectroscopic characteristics that are invaluable for their identification and quantification. Their UV-Vis and fluorescence spectra are particularly sensitive to their molecular environment. While spectroscopic data for this compound remains limited in the public domain, its structural similarity to Hypocrellins A and B suggests it would exhibit comparable, albeit unique, spectral features. The methodologies outlined in this guide provide a framework for the consistent and reliable spectroscopic analysis of these important photodynamic compounds, facilitating further research and development in the field of photomedicine.

References

- 1. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electronic spectra of hypocrellin A, B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Photodynamic Power of Nature: An In-depth Technical Guide to Perylenequinone Activity

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring perylenequinones, a class of polycyclic aromatic compounds, have garnered significant attention in the scientific community for their potent photodynamic activity. Primarily represented by hypericin, found in St. John's Wort (Hypericum perforatum), and the hypocrellins, isolated from the parasitic fungus Hypocrella bambusae, these molecules exhibit remarkable potential as photosensitizers in photodynamic therapy (PDT). This guide provides a comprehensive technical overview of their core photodynamic mechanisms, quantitative efficacy, and the intricate signaling pathways they modulate, alongside detailed experimental protocols for their evaluation.

Core Principles of Perylenequinone Photodynamic Activity

The photodynamic action of perylenequinones is initiated by the absorption of light, typically in the visible spectrum. Upon excitation, the perylenequinone molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then participate in two primary types of photoreactions:

-

Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which can further react with oxygen to generate reactive oxygen species (ROS) like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

-

Type II Reaction: The triplet-state photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many perylenequinones and is a major contributor to their phototoxicity.

These highly reactive species indiscriminately oxidize essential biomolecules within the cell, including lipids, proteins, and nucleic acids, leading to cellular damage and, ultimately, cell death.

Quantitative Photodynamic Efficacy

The effectiveness of perylenequinones as photosensitizers is quantifiable through several key parameters, including their singlet oxygen quantum yield and their phototoxicity in cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50).

Singlet Oxygen Quantum Yields

The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. Higher values indicate greater efficiency.

| Perylenequinone Derivative | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) |

| Hypericin | DMPC Liposomes | 0.43 ± 0.09 |

| Hypocrellin B | Ethanol | 0.47 |

| Hypocrellin B with Lanthanum | Ethanol | 0.62 |

| Tetra-brominated Hypocrellin B | Chloroform | 0.54 |

In Vitro Phototoxicity (IC50 Values)

The IC50 value represents the concentration of the photosensitizer required to inhibit the growth of 50% of a cell population following light activation. Lower IC50 values indicate higher phototoxic potency.

| Photosensitizer | Cell Line | IC50 Value (µM) |

| Hypericin | A431 (human epidermoid carcinoma) | 0.14 ± 0.02 |

| Hypericin | HeLa (human cervical cancer) | 0.32 ± 0.05 |

| Hypericin | MCF7 (human breast adenocarcinoma) | 1.84 ± 0.22 |

| Hypocrellin A | A549 (human lung adenocarcinoma) | Lower than Doxorubicin at 12h and 24h post-irradiation[1] |

| Hypocrellin B | HepG2 (human hepatocellular carcinoma) | 3.10 |

| Hypocrellin B | A549 (human lung cancer) | 33.82 ng/mL[2] |

| Hypocrellin B | Esophageal cancer cells | 34.16 ng/mL[2] |

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is also dependent on its ability to be taken up by target cells and localize in sensitive subcellular compartments. Perylenequinones, being lipophilic, generally exhibit efficient cellular uptake.

Cellular Uptake Kinetics: Studies have shown that the uptake of hypocrellins by tumor cells is time-dependent. Similarly, hypericin uptake in melanoma cells is also time-dependent, with significant accumulation observed after several hours. For instance, in A375 melanoma cells, hypericin uptake was significantly higher than in 501mel and UCT Mel-1 cells after 4 hours of incubation[3]. Free hypocrellin B has been shown to have the fastest cellular uptake in B16 cells and tumor spheroids when compared to its nanoformulations[4][5].

Subcellular Localization: Upon entering the cell, perylenequinones tend to accumulate in various organelles. Hypocrellins have been detected in lysosomes, the Golgi apparatus, and the endoplasmic reticulum[6]. Hypericin has been found to localize in the endoplasmic reticulum and Golgi complex, and to a lesser extent, in mitochondria and lysosomes[7]. This localization is crucial as it determines the primary sites of photodamage.

Signaling Pathways in Perylenequinone-Induced Cell Death

Perylenequinone-mediated PDT can induce different forms of cell death, primarily apoptosis and necrosis, depending on the photosensitizer concentration, light dose, and cell type.

Apoptotic Pathways

Apoptosis, or programmed cell death, is a key mechanism of action for perylenequinones in PDT. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as the ROS generated during PDT. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. The Bcl-2 family of proteins plays a critical role in regulating this pathway, with pro-apoptotic members like Bax and Bak promoting mitochondrial permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. Hypericin-PDT has been shown to significantly increase Bax expression and decrease Bcl-2 expression[8]. Similarly, hypocrellin B-PDT leads to the upregulation of BAX and downregulation of BCL-2[9].

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as FasL binding to Fas. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which then activates the intrinsic pathway.

The following diagram illustrates the key events in perylenequinone-induced apoptosis:

// Nodes Perylenequinone [label="Perylenequinone\n+ Light", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS (¹O₂, O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nrelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\n(Apaf-1, Cytochrome c)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\n(activated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\n(activated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2, Bcl-xL\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BaxBak [label="Bax, Bak\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptors\n(e.g., Fas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\n(activated)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Perylenequinone -> ROS; ROS -> Mitochondria [label=" damage"]; Mitochondria -> CytochromeC; CytochromeC -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; BaxBak -> Mitochondria [arrowhead=tee, color="#EA4335", style=dashed, label=" promotes permeabilization"]; Bcl2 -> Mitochondria [arrowhead=tee, color="#34A853", style=dashed, label=" inhibits permeabilization"]; ROS -> BaxBak [label=" activation"]; ROS -> Bcl2 [arrowhead=tee, color="#EA4335", label=" inhibition"]; DeathReceptor -> Caspase8 [label=" activation"]; Caspase8 -> Caspase3; Caspase8 -> BaxBak [label=" via tBid"]; }

Caption: Signaling pathways of perylenequinone-induced apoptosis.Necrotic Pathway

At higher concentrations of the photosensitizer or higher light doses, perylenequinone-PDT can lead to necrosis. This is a form of uncontrolled cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. The intense and rapid generation of ROS can overwhelm the cell's antioxidant defenses and apoptotic machinery, leading to direct and severe damage to cellular structures, culminating in necrosis.

Experimental Protocols

Measurement of Singlet Oxygen Generation

Principle: This protocol describes the indirect detection of singlet oxygen using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.

Materials:

-

Perylenequinone photosensitizer

-

1,3-Diphenylisobenzofuran (DPBF)

-

Appropriate solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Light source with appropriate wavelength filter

Procedure:

-

Prepare a stock solution of the perylenequinone photosensitizer in the chosen solvent.

-

Prepare a stock solution of DPBF in the same solvent.

-

In a quartz cuvette, mix the photosensitizer solution and the DPBF solution to achieve the desired final concentrations. A typical final concentration for DPBF is in the micromolar range.

-

Measure the initial absorbance of the solution at the maximum absorption wavelength of DPBF (around 410-415 nm).

-

Irradiate the solution with the light source for a defined period.

-

Immediately after irradiation, measure the absorbance of the solution at the same wavelength.

-

Repeat steps 5 and 6 for different irradiation times.

-

The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

The following diagram outlines the workflow for singlet oxygen detection:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareSolutions [label="Prepare Photosensitizer\nand DPBF solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix solutions in cuvette", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureInitialAbs [label="Measure initial\nDPBF absorbance", fillcolor="#FBBC05", fontcolor="#202124"]; Irradiate [label="Irradiate sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasureFinalAbs [label="Measure final\nDPBF absorbance", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze data\n(Absorbance vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareSolutions; PrepareSolutions -> Mix; Mix -> MeasureInitialAbs; MeasureInitialAbs -> Irradiate; Irradiate -> MeasureFinalAbs; MeasureFinalAbs -> Analyze; Analyze -> End; }

Caption: Workflow for singlet oxygen detection using DPBF.Assessment of Phototoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Perylenequinone photosensitizer

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the perylenequinone photosensitizer for a specific incubation period (e.g., 24 hours). Include untreated control wells.

-

After incubation, replace the medium with fresh medium.

-

Expose the plate to a light source at the appropriate wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.

-

Following irradiation, incubate the cells for a further period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated, irradiated control cells.

Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with the perylenequinone and light as described in the MTT assay protocol.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

In Vivo Efficacy

The antitumor effects of perylenequinones have been demonstrated in various preclinical animal models. For example, in a study using A431 tumor xenografts in nude mice, hypericin-PDT led to a significant reduction in tumor mass, with complete tumor growth inhibition at a dose of 2.5 mg/kg[10]. In another study with a RIF-1 mouse tumor model, maximal PDT efficacy with hypericin was observed when irradiation was performed shortly after administration, suggesting that vascular damage is a primary mechanism of action in vivo[11]. Hypocrellin B-mediated PDT has also shown significant tumor regression in mouse models[12][13]. These in vivo studies underscore the potential of perylenequinones as effective agents for cancer treatment.

Conclusion

Naturally occurring perylenequinones, particularly hypericin and the hypocrellins, represent a promising class of photosensitizers for photodynamic therapy. Their high singlet oxygen quantum yields, potent phototoxicity against a range of cancer cell lines, and ability to induce apoptosis through well-defined signaling pathways make them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate and characterize the photodynamic properties of these and other novel photosensitizing agents. Further research into optimizing their delivery and understanding their in vivo mechanisms of action will be crucial in translating the photodynamic power of these natural compounds into clinical applications.

References

- 1. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial photodynamic therapy with hypocrellin B against SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular localisation of hypericin in human glioblastoma and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypericin-mediated photodynamic therapy inhibits growth of colorectal cancer cells via inducing S phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Photodynamic Therapy Using Yellow LED-light with Concomitant Hypocrellin B on Apoptotic Signaling in Keloid Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumour activity of photosensitized hypericin on A431 cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of antitumoral photodynamic therapy with hypericin: relationship between biodistribution and photodynamic effects in the RIF-1 mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Hypocrellin B in a human bladder tumor model in experimental photodynamic therapy: biodistribution, light dose and drug-light interval effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization and Uptake Mechanisms of Hypocrellin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypocrellins, a class of perylenequinone pigments derived from parasitic fungi, have garnered significant attention in the field of photodynamic therapy (PDT) due to their potent photosensitizing properties. Among them, Hypocrellin C holds promise for various therapeutic applications. A thorough understanding of its subcellular localization and the mechanisms governing its cellular uptake is paramount for optimizing its therapeutic efficacy and designing targeted drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge on the subcellular distribution and internalization pathways of this compound, drawing insights from studies on related hypocrellins where direct data for this compound is limited. Detailed experimental protocols for key investigative techniques are provided, alongside quantitative data summaries and visual representations of cellular processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Hypocrellins, including Hypocrellin A, B, and C, are naturally occurring photosensitizers that, upon activation by light, generate reactive oxygen species (ROS), leading to localized cellular damage.[1][2] This phototoxicity forms the basis of their application in PDT for the treatment of various diseases, including cancer. The efficacy of a photosensitizer is intrinsically linked to its ability to accumulate in target cells and localize within specific subcellular compartments where the generated ROS can induce maximal therapeutic effect, such as apoptosis or necrosis.[2] While extensive research has been conducted on Hypocrellin A and B, specific data for this compound remains less prevalent. This guide synthesizes the available information, with the acknowledgment that many of the described methodologies and findings for Hypocrellins A and B are likely applicable to this compound due to their structural similarities.

Subcellular Localization of this compound

Studies on hypocrellins have consistently demonstrated their ability to accumulate in various subcellular organelles, indicating a multi-target localization pattern. This distribution is crucial as the site of ROS generation dictates the primary mechanism of cell death.

Key Localizing Organelles:

-

Mitochondria: As the powerhouse of the cell and a key regulator of apoptosis, mitochondrial localization is a desirable attribute for photosensitizers.[3] Several studies have shown that hypocrellins, including derivatives of Hypocrellin B, localize within the mitochondria.[4] This localization can lead to mitochondrial membrane disruption, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[3][4]

-

Lysosomes: Lysosomes are acidic organelles involved in cellular degradation and recycling. Accumulation of photosensitizers in lysosomes can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, triggering a lysosome-dependent cell death pathway.[5][6] Studies have reported the detection of hypocrellins in lysosomes.[5]

-

Endoplasmic Reticulum (ER) and Golgi Apparatus: The ER and Golgi are involved in protein synthesis, modification, and transport. Localization of photosensitizers in these organelles can induce ER stress and disrupt protein trafficking, contributing to cellular dysfunction and death.[5] Hypocrellins have been observed to accumulate in both the ER and the Golgi apparatus.[5]

-

Cellular Membranes: To a lesser extent, hypocrellins have been detected in cellular membranes.[5] Their interaction with lipid membranes can lead to lipid peroxidation and a loss of membrane integrity.[7]

It is important to note that no significant nuclear labeling has been reported for hypocrellins, suggesting that their primary mode of action is not direct DNA damage.[5] The specific distribution of different hypocrellin derivatives can vary based on their physicochemical properties.[5]

Data Presentation: Quantitative Analysis of Uptake and Localization

While specific quantitative data for this compound is sparse in the literature, the following tables summarize representative quantitative findings for Hypocrellin A and B, which can serve as a benchmark for future studies on this compound.

Table 1: Cellular Uptake Kinetics of Hypocrellins

| Hypocrellin Derivative | Cell Line | Concentration (µM) | Incubation Time | Method | Key Findings | Reference |

| Hypocrellin B (Free) | B16 | 2 | 0-24 h | Flow Cytometry | Rapid uptake, reaching maximum at 6 h. | [8] |

| Hypocrellin B (Liposomal) | B16 | 2 | 0-24 h | Flow Cytometry | Rapid uptake, reaching maximum at 6 h. | [8] |

| Hypocrellin B (PLGA NP) | B16 | 2 | 0-24 h | Flow Cytometry | Slower, sustained uptake, maximum at 24 h. | [8] |

| Hypocrellin A | A549 | Not specified | 4 h | Fluorescence Microscopy | Active internalization and accumulation in the cytoplasm. | [3] |

Table 2: Subcellular Colocalization of Hypocrellins with Organelle Markers

| Hypocrellin Derivative | Cell Line | Organelle Marker | Method | Quantitative Measure (e.g., Pearson's Coefficient) | Key Findings | Reference |

| Hypocrellin B (Free) | B16 | LysoTracker Green | CLSM | Not specified | No significant colocalization at 24 h. | [8] |

| Hypocrellin B (Liposomal) | B16 | LysoTracker Green | CLSM | Not specified | No significant colocalization at 24 h. | [8] |

| Hypocrellin B (PLGA NP) | B16 | LysoTracker Green | CLSM | High Pearson's Coefficient | Significant colocalization within lysosomes at 24 h. | [8] |

| Hypocrellin A | A549 | Not specified | Western Blot | Not applicable | Increased cytochrome c release from mitochondria. | [3] |

Uptake Mechanisms of this compound

The cellular uptake of hypocrellins is a complex process that can involve multiple pathways. The specific mechanism is influenced by the physicochemical properties of the hypocrellin derivative and whether it is in a free form or encapsulated in a nanocarrier.

-

Passive Diffusion: Due to their lipophilic nature, free hypocrellins are thought to be able to cross the cell membrane via passive diffusion. This process is driven by the concentration gradient of the molecule across the membrane.

-

Endocytosis: For hypocrellins encapsulated in nanocarriers, such as liposomes or polymeric nanoparticles, endocytosis is the primary route of cellular entry.[8] Endocytosis is an active process that involves the invagination of the plasma membrane to form vesicles containing the extracellular material. The main endocytic pathways include:

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by growth factors.

-

The specific endocytic pathway utilized can be determined experimentally using chemical inhibitors that target different stages of these pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the subcellular localization and uptake mechanisms of this compound. These protocols are based on established methods for other hypocrellins and can be adapted for this compound.

Preparation of this compound for Cell Culture Experiments

Objective: To prepare a stock solution of this compound suitable for administration to cultured cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in the dark to prevent degradation.[3]

-

For cell culture experiments, dilute the stock solution to the desired final concentration in serum-free cell culture medium immediately before use. Protect the working solution from light.

Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the intracellular distribution of this compound and its colocalization with specific organelles.

Materials:

-

Glass-bottom culture dishes or coverslips

-

Complete cell culture medium

-

This compound working solution

-

Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)

-

Hoechst 33342 or DAPI for nuclear staining

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Mounting medium

-

Confocal laser scanning microscope

Protocol:

-

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubate the cells with the this compound working solution for the desired time (e.g., 4-24 hours) in the dark at 37°C.[3][8]

-

During the last 30-60 minutes of incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.

-

Wash the cells three times with warm PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound (red fluorescence), the organelle probe, and the nuclear stain.[8]

-

Analyze the images for colocalization using appropriate software (e.g., ImageJ with a colocalization plugin) to determine Pearson's correlation coefficient.

Quantification of Cellular Uptake by Flow Cytometry

Objective: To quantitatively measure the cellular uptake of this compound over time.

Materials:

-

Cell line of interest

-

6-well culture plates

-

Complete cell culture medium

-

This compound working solution

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and allow them to adhere overnight.[8]

-

Incubate the cells with the this compound working solution for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) at 37°C in the dark.[8]

-

At each time point, wash the cells three times with PBS to remove extracellular this compound.[8]

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the cell suspension by flow cytometry, detecting the red fluorescence of this compound.[8]

-

Quantify the mean fluorescence intensity to determine the relative cellular uptake at each time point.

Investigation of Uptake Mechanisms Using Inhibitors

Objective: To elucidate the endocytic pathways involved in this compound uptake.

Materials:

-

Cell line of interest

-

Culture plates

-

This compound working solution

-

Inhibitors of endocytosis (see Table 3)

-

Flow cytometer or confocal microscope

Table 3: Common Inhibitors of Endocytosis

| Inhibitor | Target Pathway | Typical Concentration | Pre-incubation Time | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM | 30-60 min | [9] |

| Genistein | Caveolae-mediated endocytosis | 50-200 µM | 30-60 min | [9] |

| Amiloride/EIPA | Macropinocytosis | 50-100 µM | 30-60 min | [10] |

| Cytochalasin D | Actin-dependent processes | 1-10 µM | 30-60 min | [11] |

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Pre-incubate the cells with the respective inhibitor at the indicated concentration and time.

-

Add the this compound working solution (also containing the inhibitor) and incubate for a predetermined time (based on uptake kinetics).

-

Wash the cells thoroughly with PBS.

-

Quantify the cellular uptake of this compound using flow cytometry or visualize its localization by confocal microscopy as described in sections 5.3 and 5.2.

-

Compare the uptake/localization in inhibitor-treated cells to untreated control cells to determine the involvement of each pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in the cellular response to this compound and the experimental workflows for studying its uptake and localization.

References

- 1. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypocrellin A photosensitization involves an intracellular pH decrease in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of hypericin and hypocrellin-A on lipid membranes and membrane potential of 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]

Methodological & Application

Standardized Protocol for Hypocrellin C-Mediated Photodynamic Therapy: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals